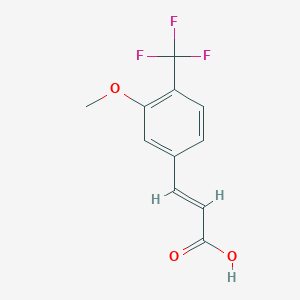

3-Methoxy-4-(trifluoromethyl)cinnamic acid

Descripción general

Descripción

3-Methoxy-4-(trifluoromethyl)cinnamic acid is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the aromatic ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethyl)cinnamic acid typically involves the reaction of 3-methoxybenzaldehyde with trifluoromethylacetic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Nitro, sulfonyl, and halogenated derivatives

Aplicaciones Científicas De Investigación

Chemistry

3-Methoxy-4-(trifluoromethyl)cinnamic acid serves as a building block for synthesizing more complex organic molecules. It is also utilized as a standard in analytical chemistry techniques, facilitating the development of new compounds with tailored properties.

Biology

The compound has been studied for its biological activities, particularly its effects on cellular processes. It influences gene expression related to antioxidant defenses, potentially reducing oxidative stress in cells. Additionally, it has shown significant antimicrobial activity against various pathogens, as illustrated in the following table:

| Microorganism | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 20 |

| Candida albicans | 12 | 30 |

These findings suggest its potential use in developing antimicrobial agents.

Medicine

Research has indicated that this compound may possess anti-inflammatory and neuroprotective properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and neurodegenerative diseases .

Industrial Applications

In industry, this compound is explored for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable component in drug design and crop protection strategies .

Case Studies

-

Antimicrobial Activity Study:

A study highlighted the effectiveness of this compound against pathogenic bacteria and fungi. The compound demonstrated significant inhibition zones in vitro, indicating its potential as a natural antimicrobial agent. -

Phytotoxicity Research:

A structure–activity relationship (SAR) study evaluated the inhibitory effects of this compound on Cuscuta campestris, a parasitic weed. The results showed that derivatives of cinnamic acid could effectively inhibit growth, suggesting applications in sustainable agriculture .

Mecanismo De Acción

The mechanism by which 3-Methoxy-4-(trifluoromethyl)cinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

- 4-Methoxy-3-(trifluoromethyl)cinnamic acid

- 4-(Trifluoromethyl)cinnamic acid

- 3,4-Dimethoxycinnamic acid

- 3-Methoxy-4-hydroxycinnamic acid

Comparison: 3-Methoxy-4-(trifluoromethyl)cinnamic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to 4-(trifluoromethyl)cinnamic acid, the methoxy group in this compound enhances its solubility and reactivity. In contrast, 3,4-dimethoxycinnamic acid lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity profiles .

Actividad Biológica

3-Methoxy-4-(trifluoromethyl)cinnamic acid is an organic compound classified as a cinnamic acid derivative. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to the aromatic ring, which significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The following mechanisms have been identified:

- Plasma Membrane Disruption : The compound disrupts the integrity of plasma membranes in microbial cells, leading to cell death.

- Nucleic Acid and Protein Damage : It can induce damage to nucleic acids and proteins, affecting cellular functions.

- Antioxidant Activity : The compound modulates oxidative stress by enhancing the expression of genes involved in antioxidant defense.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi. For example:

| Microorganism | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 20 |

| Candida albicans | 12 | 30 |

These results indicate the potential application of this compound in developing antimicrobial agents .

Anticancer Activity

The anticancer effects of this compound have been evaluated against several cancer cell lines. A study reported the following IC50 values for different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.6 |

| HeLa (Cervical Cancer) | 36.8 |

| K562 (Leukemia) | 31.7 |

These findings suggest that the compound can selectively inhibit cancer cell proliferation while sparing normal cells .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells. The results indicate that it may help protect against conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity with an IC50 value comparable to standard inhibitors like galantamine .

Case Studies

- Cytotoxicity on Cancer Cells : A study evaluated the cytotoxic effects of various cinnamic acid derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxicity with selective effects on malignant cells compared to peripheral blood mononuclear cells (PBMCs) .

- Antioxidant Activity Assessment : In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated a strong ability to neutralize free radicals, thus supporting its potential role in oxidative stress management .

Propiedades

IUPAC Name |

(E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXAOALQRRBBLF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.